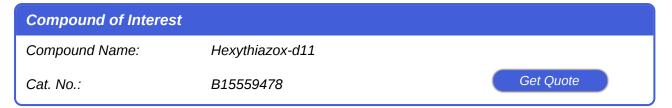


Hexythiazox-d11 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Hexythiazox-d11

This technical guide provides a comprehensive overview of **Hexythiazox-d11**, a deuterated analog of the acaricide Hexythiazox. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the compound's chemical properties, toxicological profile of its non-labeled counterpart, and relevant experimental protocols.

Chemical and Physical Properties

Hexythiazox-d11 serves as an internal standard for the quantification of Hexythiazox in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical characteristics are summarized below.



Property	Value	Source	
CAS Number	Not Available (N/A)	[2][3]	
Alternate CAS (non-labeled)	78587-05-0	[3][4]	
Molecular Formula	C17H10D11CIN2O2S	[1][3][4]	
Molecular Weight	363.94 g/mol	[2][3]	
IUPAC Name	rel-(4S, 5S)-5-(4- chlorophenyl)-N-(cyclohexyl- d11)-4-methyl-2- oxothiazolidine-3-carboxamide	[2]	
Purity	>95% (HPLC)	[4]	
Form	Solid	[1][5]	
Solubility	Soluble in DMSO and Methanol	[1]	
Storage	-20°C Freezer, Under inert atmosphere	[5]	

Toxicological Profile of Hexythiazox

The toxicological data for the non-labeled form, Hexythiazox, is extensive. It is characterized by low acute toxicity.[6] The primary target organs in short-term studies on rats and dogs are the liver and adrenals.[7]



Study Type	Species	Route	Value	Effect	Source
Acute Toxicity (LD50)	Rat	Oral	>5000 mg/kg bw	Low acute toxicity	[6]
Acute Toxicity (LD50)	Rat	Dermal	>5000 mg/kg bw	Low acute toxicity	[6]
Acute Toxicity (LC50)	Rat	Inhalation	>2.0 mg/L	Low acute toxicity	[6]
90-day Study (NOAEL)	Rat	Oral	70 ppm (4.9 mg/kg bw/day for males, 5.3 mg/kg bw/day for females)	Effects on liver and adrenals	[7]
1-year Study (NOAEL)	Dog	Oral	100 ppm (2.9 mg/kg bw/day for males, 3.2 mg/kg bw/day for females)	Effects on liver and adrenals	[7]
Development al Toxicity (NOAEL)	Rat	Oral	240 mg/kg bw/day	Maternal toxicity (reduced weight gain) and embryotoxicit y (delayed development)	[7]
Development al Toxicity (NOAEL)	Rabbit	Oral	360 mg/kg bw/day	Slight embryotoxicit y at the highest dose	[7]

Hexythiazox is not considered to be a skin irritant or sensitizer, though it can be a slight, transient eye irritant.[6] It has been classified as "Likely to be Carcinogenic to Humans" based on increased benign and malignant liver tumors in female mice and mammary gland



fibroadenomas in male rats at high doses.[8] However, there is no evidence of genotoxicity from in vitro and in vivo short-term tests.[7]

Mechanism of Action

Hexythiazox is a non-systemic acaricide with contact and stomach action that acts as a mite growth regulator.[9][10] Its primary effect is on the egg, larval, and nymph stages of mites.[9] The precise mechanism of its acaricidal action is not fully understood.[11] However, resistance studies suggest a link to the chitin synthase 1 (CHS1) gene, indicating that the molecular basis for resistance to hexythiazox and other similar compounds is likely identical.[9]

Experimental Protocols Residue Analysis in Agricultural Samples using QuEChERS and HPLC

This protocol is a common method for the extraction and quantification of Hexythiazox residues in various agricultural products like strawberries, tea leaves, and eggplant.[10][12][13]

- 1. Sample Preparation (QuEChERS Method):
- Homogenize approximately 500g of the sample.
- Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and shake mechanically for one hour.[12]
- Add 4g of anhydrous magnesium sulfate (MgSO₄) and 1g of sodium chloride (or 1g of sodium citrate dihydrate).[10][12]
- Shake vigorously for one minute and then centrifuge at 10,000 rpm for 10 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube.
- Add 150 mg of Primary Secondary Amine (PSA) and 950 mg of MgSO₄.[10]



- Vortex for 30 seconds to 1 minute and centrifuge at 5000 rpm for 3-10 minutes.[10][12]
- 3. Final Extract Preparation and Analysis:
- Filter the supernatant through a 0.45 μm filter.[10]
- An aliquot of the extract may be evaporated to dryness and reconstituted in a suitable solvent for analysis.[12]
- Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Diode-Array Detector or PDA) or by UPLC-MS/MS.[10][12][13]

Analytical Workflow for Hexythiazox Residue Determination



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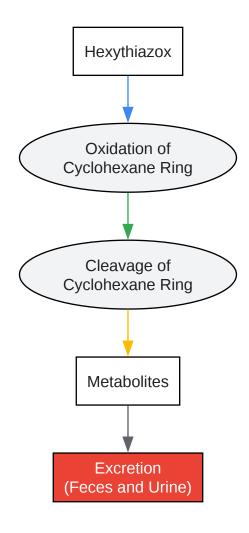
Caption: A generalized workflow for the analysis of Hexythiazox residues in food samples.

Metabolism of Hexythiazox

Hexythiazox is readily absorbed in mammals and is primarily excreted in the feces and urine within 24 hours.[14] Metabolism occurs through the oxidation and subsequent cleavage of the cyclohexane ring.[7]

Proposed Metabolic Pathway of Hexythiazox





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Caption: Proposed metabolic pathway for Hexythiazox in mammals.

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- To cite this document: BenchChem. [Hexythiazox-d11 CAS number and molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at:
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